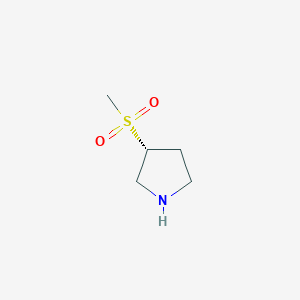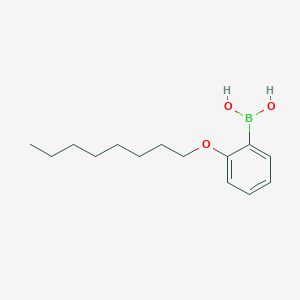
2-Octyloxyphenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyloxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an octyloxy group
Wissenschaftliche Forschungsanwendungen
2-Octyloxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Sensing and Detection: Boronic acids are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.
Drug Delivery: Boronic acid derivatives are explored for targeted drug delivery systems due to their ability to interact with specific biological molecules.
Wirkmechanismus
Target of Action
2-Octyloxyphenylboronic acid, like other boronic acids, primarily interacts with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to its utility in various applications, including sensing and therapeutic development . In the context of biological systems, boronic acids often target proteins, enabling their manipulation and labeling .
Mode of Action
The mode of action of 2-Octyloxyphenylboronic acid involves the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids . This interaction is particularly significant in the presence of compounds with cis-diol groups, such as sugars, which allows boronic acids to function as synthetic receptors for these compounds .
Biochemical Pathways
Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They also play a crucial role in carbohydrate chemistry and glycobiology, particularly in the areas of analysis, separation, protection, and activation .
Pharmacokinetics
Boronic acids are generally considered to be stable, readily prepared, and environmentally benign , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The result of 2-Octyloxyphenylboronic acid’s action depends on its specific application. In sensing applications, the interaction between the boronic acid and its target results in changes in the physico-chemical properties of the sensor, enabling detection . In therapeutic applications, boronic acids can be used for the controlled release of drugs .
Action Environment
The action of 2-Octyloxyphenylboronic acid can be influenced by various environmental factors. For instance, the solubility of boronic acids can vary depending on the polarity of the medium . Furthermore, the interaction of boronic acids with their targets can be affected by factors such as pH and the presence of competing diols .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Octyloxyphenylboronic acid are not fully explored yet. This interaction is often utilized in various sensing applications. The key interaction of boronic acids with diols also allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Cellular Effects
The cellular effects of 2-Octyloxyphenylboronic acid are not well-documented. Boronic acids are known to interact with proteins, enabling their manipulation and cell labeling . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Octyloxyphenylboronic acid is not fully understood. Boronic acids are known to form reversible covalent complexes with biological molecules, which can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Octyloxyphenylboronic acid in laboratory settings are not well-documented. Boronic acids are generally stable and easy to handle, making them important to organic synthesis .
Metabolic Pathways
The specific metabolic pathways involving 2-Octyloxyphenylboronic acid are not well-documented. Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 2-Octyloxyphenylboronic acid within cells and tissues are not well-documented. Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Octyloxyphenylboronic acid is not well-documented. Boronic acids are known to interact with various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octyloxyphenylboronic acid can be synthesized through the reaction of 2-bromoanisole with octyl bromide in the presence of a base, followed by the conversion of the resulting 2-octyloxybromobenzene to the boronic acid derivative using a palladium-catalyzed borylation reaction. The general reaction conditions involve the use of a palladium catalyst, such as Pd(PPh3)4, and a boron source, such as bis(pinacolato)diboron, in the presence of a base like potassium acetate .
Industrial Production Methods
While specific industrial production methods for 2-Octyloxyphenylboronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyloxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols.
Esterification: Reaction with diols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the octyloxy group, making it less hydrophobic and potentially less selective in certain applications.
2-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an octyloxy group, which may affect its reactivity and solubility.
Uniqueness
2-Octyloxyphenylboronic acid’s unique feature is the octyloxy group, which increases its hydrophobicity and may enhance its interactions with hydrophobic substrates or environments. This can be particularly useful in applications where selective binding to hydrophobic molecules is desired .
Eigenschaften
IUPAC Name |
(2-octoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBINCPWFBHJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

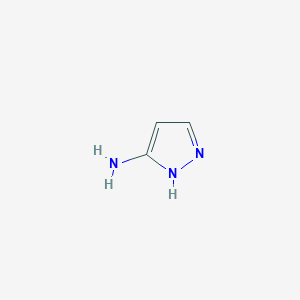


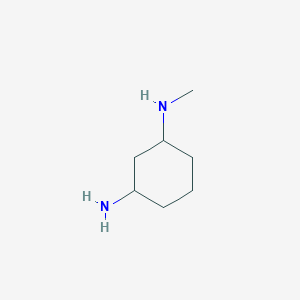
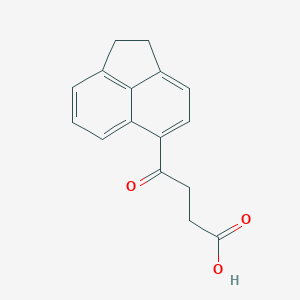
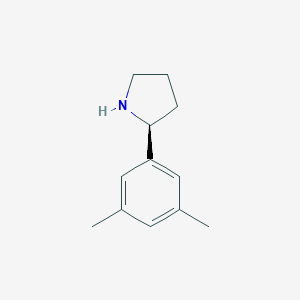


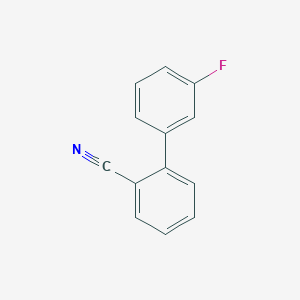
![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

